Increased Calculated Lipophilicity (XLogP3) Versus N1-Methyl Analog for CNS Program Fit
The target compound exhibits a computed XLogP3 of 1.2 (or LogP 1.68 depending on the algorithm), which is 0.7 log units higher than the N1,N3-dimethyl analog (XLogP3 0.5) and approximately 0.15–0.6 log units above the N1-H parent . This shift moves the compound closer to the CNS 'sweet spot' (XLogP3 1–3) without exceeding it.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.2; LogP (computational): 1.68 |
| Comparator Or Baseline | 1,3-Dimethyl-4-nitro-1H-pyrazole (XLogP3 0.5, LogP 0.90–1.16); 3-Methyl-4-nitro-1H-pyrazole (LogP 1.05) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. N1,N3-dimethyl analog; ΔLogP ≈ +0.15 to +0.6 vs. N1-H parent |
| Conditions | Computed values from different sources; direct experimental logP not available |
Why This Matters
A logP increase of 0.5–0.7 units significantly alters predicted BBB permeability and CYP450 binding, impacting hit-to-lead decisions in CNS programs.
